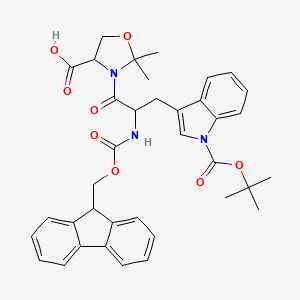
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that combines several protective groups and modifications. The compound is part of the family of Fmoc-modified amino acids and peptides, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in peptide synthesis, while Boc (tert-butyloxycarbonyl) and Psi(Me,Me)pro (pseudoproline) are used to protect side chains and enhance solubility and stability.
科学研究应用
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of peptide-based materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc Protection: The amino group of the first amino acid is protected with the Fmoc group.
Coupling: The protected amino acid is coupled to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Addition of Next Amino Acid: The next Fmoc-protected amino acid is added and coupled to the growing chain.
Side Chain Protection: Boc and Psi(Me,Me)pro groups are used to protect the side chains of tryptophan and serine, respectively.
The process is repeated until the desired peptide sequence is obtained. The final product is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection: Removal of Fmoc, Boc, and Psi(Me,Me)pro groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the side chains, particularly the indole ring of tryptophan.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal, and mild acidic conditions for Psi(Me,Me)pro removal.
Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions are the deprotected peptide, extended peptide chains, and modified side chains.
作用机制
The mechanism of action of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and protect sensitive functional groups during synthesis. The Fmoc group provides stability and can be easily removed under basic conditions, while the Boc and Psi(Me,Me)pro groups protect side chains and enhance solubility. These properties facilitate the efficient synthesis of peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-Trp(Boc)-OH: Lacks the pseudoproline modification.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Lacks the tryptophan residue.
Fmoc-Trp-Ser-OH: Lacks both Boc and Psi(Me,Me)pro protections.
Uniqueness
Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and modifications, which provide enhanced stability, solubility, and ease of synthesis. The pseudoproline modification, in particular, helps in preventing aggregation and improving the overall yield of the peptide synthesis.
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXZEOINKCAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
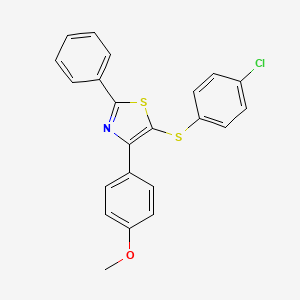
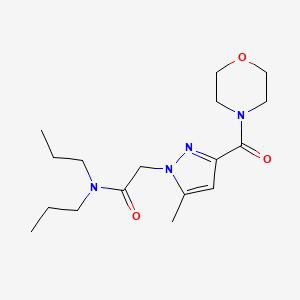
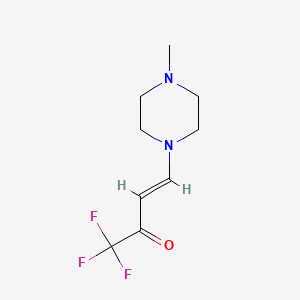
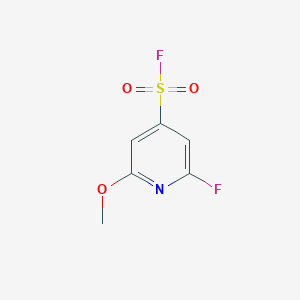
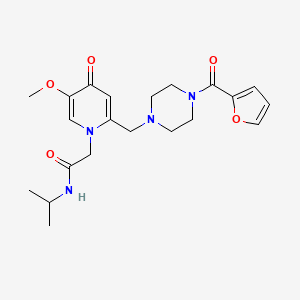
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2510216.png)
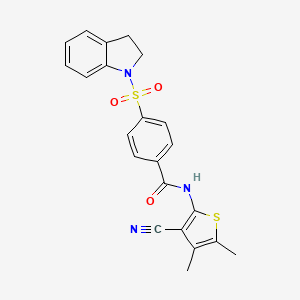
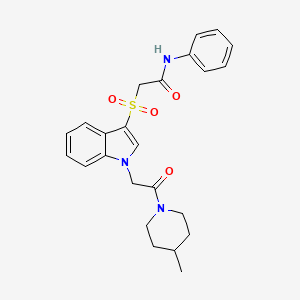
![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

